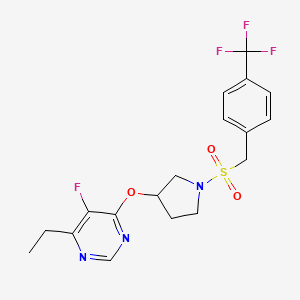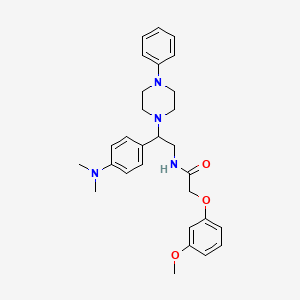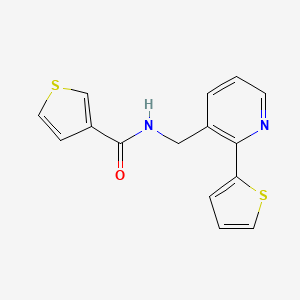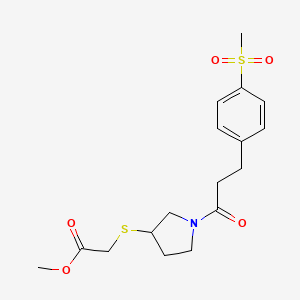![molecular formula C10H10F3N3S B3008616 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-58-2](/img/structure/B3008616.png)
5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane" is a novel molecule that appears to be related to a class of azabicycloheptanes. These compounds are of interest due to their potential biological activity and their structural complexity. The azabicycloheptane core is a common feature in several compounds that have been synthesized as analogues of bioactive molecules, such as epibatidine, which is known for its potent analgesic properties.
Synthesis Analysis
The synthesis of related azabicycloheptane derivatives has been reported in the literature. For instance, a synthetic route to epibatidine analogues involving chloropyridyl-substituted 2-azabicyclo[2.2.1]heptanes has been described, starting from a 2-azabicyclo[2.2.1]hept-5-ene derivative and employing reductive Heck chemistry . Another study reports the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is an analogue of 2-aminoadipic acid, achieved through a double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate . These methods could potentially be adapted to synthesize the compound , with modifications to introduce the trifluoromethylpyrimidinyl group and the thia moiety.
Molecular Structure Analysis
The molecular structure of azabicycloheptane derivatives is characterized by a seven-membered ring containing nitrogen, which can influence the compound's reactivity and interaction with biological targets. The X-ray crystal structure of a related compound, a triester precursor to an azabicyclo[3.2.0]heptan-7-one, has been obtained, providing insights into the stereochemistry and conformation of these types of molecules . The presence of a trifluoromethyl group and a pyrimidinyl ring in the compound of interest would likely add to the complexity of its molecular structure and could affect its binding properties.
Chemical Reactions Analysis
The chemical reactivity of azabicycloheptane derivatives can be quite varied, depending on the substituents present on the core structure. For example, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues involved an intermolecular [2+2] photocycloaddition, demonstrating the potential for these compounds to participate in cycloaddition reactions . The trifluoromethyl group in the compound of interest is known to be an electron-withdrawing group, which could influence the electronic properties of the pyrimidinyl ring and thus affect its reactivity in various chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane" are not detailed in the provided papers, we can infer some properties based on related compounds. The azabicycloheptane core is likely to impart a degree of rigidity to the molecule, which can influence its solubility and stability. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect the compound's solubility in organic solvents and its potential to cross biological membranes. The thia moiety (a sulfur atom replacing a carbon in the ring) could also contribute to the compound's electronic properties and potentially its interaction with metal ions or enzymes.
科学的研究の応用
Synthesis of Carbapenams from Pyrrole
Research has shown the preparation of azabicycloheptan-7-ones, a class of compounds related to the queried chemical structure, starting from pyrrole. This process involves several steps including substitution, catalytic hydrogenation, and cyclization to produce compounds with potential antibacterial properties. The methodologies developed for these derivatives emphasize the utility of such bicyclic structures in synthesizing biologically active molecules (Gilchrist, Lemos, & Ottaway, 1997).
Synthesis of Epibatidine Analogues
Another study focuses on the synthesis of epibatidine analogues, which are known for their binding to nicotinic acetylcholine receptors and antinociceptive properties. The key intermediate in this synthesis is a compound structurally similar to the queried molecule, demonstrating the role of such structures in developing compounds with potential therapeutic applications (Carroll et al., 2001).
Development of Glutamic Acid Analogue
The synthesis of a glutamic acid analogue from L-serine involves a trisubstituted pyrrolidine and a key transannular alkylation step. This process highlights the application of bicyclic structures in the synthesis of amino acid analogues with potential use in medicinal chemistry and drug design (Hart & Rapoport, 1999).
作用機序
将来の方向性
特性
IUPAC Name |
5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3S/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWZQQROVFQZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)

![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)
![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)





![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)
![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)